molecular formula C22H24N2O2 B2428538 5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 862488-44-6

5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B2428538
CAS No.: 862488-44-6
M. Wt: 348.446
InChI Key: OWVCKMJKXBONRW-UHFFFAOYSA-N
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Description

“5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” is a synthetic compound with a molecular formula of C22H24N2O2 . It has an average mass of 348.438 Da and a monoisotopic mass of 348.183777 Da .


Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a yield of 57%, melting point of 162–165 °C, and various IR Ranges (ATR, cm−1); N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel compounds related to 5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one have been synthesized and tested for their antimicrobial activities. These compounds exhibited significant antibacterial and antifungal activity, comparable to standard treatments. The structure-activity relationship was further explored through docking studies with oxidoreductase proteins, highlighting the compound's potential as a basis for developing new antimicrobial agents (Mandala et al., 2013).

Catalytic Applications in Organic Synthesis

Silica-bonded N-propylpiperazine sodium n-propionate, a related compound, has been identified as an efficient catalyst for the synthesis of various 4H-pyran derivatives. This catalytic process facilitates the preparation of these derivatives through a condensation reaction, showcasing the utility of such compounds in enhancing synthetic methodologies for the generation of important organic molecules (Niknam et al., 2013).

Photochromic and Redox Properties

Investigations into the photochromic and redox properties of 2H-pyrano[3,2-c]chromen-5-one derivatives, which share a structural similarity with this compound, have revealed significant insights. These compounds display intriguing behavior upon UV irradiation and interaction with reducing agents, offering potential applications in materials science, particularly in the development of photo-responsive materials (Huang et al., 2007).

Anticholinesterase Activity

Research into the synthesis and evaluation of compounds related to this compound has also extended into the realm of neurochemistry, where derivatives have been tested for their anticholinesterase activity. This work contributes to the search for new therapeutic agents in the treatment of diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Filippova et al., 2019).

Apoptosis Induction for Cancer Therapy

A novel cell- and caspase-based high-throughput screening assay identified certain 4-aryl-4H-chromenes as potent apoptosis inducers, suggesting their potential as anticancer agents. Through structural modifications, compounds derived from this compound exhibited enhanced potency in inducing apoptosis in cancer cells, pointing towards new avenues for cancer treatment research (Kemnitzer et al., 2004).

Properties

IUPAC Name

5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-12-17(2)22-18(14-21(25)26-20(22)13-16)15-23-8-10-24(11-9-23)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVCKMJKXBONRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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